

# Physical properties of mono-TBDMS protected ethylene glycol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                             |
|----------------|---------------------------------------------|
| Compound Name: | 2-((tert-<br>Butyldimethylsilyl)oxy)ethanol |
| Cat. No.:      | B027504                                     |

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of Mono-TBDMS Protected Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, experimental protocols, and synthesis of 2-((tert-butyldimethylsilyl)oxy)ethanol, commonly known as mono-TBDMS protected ethylene glycol. This compound serves as a crucial intermediate in various organic syntheses.

## Core Physical and Chemical Properties

Mono-TBDMS protected ethylene glycol is a colorless to almost colorless, clear liquid.[\[1\]](#)[\[2\]](#) It is sensitive to acids and reacts slowly with moisture.[\[1\]](#) The quantitative physical and chemical properties are summarized in the table below for easy reference.

| Property            | Value                                                                      | Source(s)                                                                                           |
|---------------------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| CAS Number          | 102229-10-7                                                                | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>                                         |
| Molecular Formula   | C <sub>8</sub> H <sub>20</sub> O <sub>2</sub> Si                           | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Weight    | 176.33 g/mol                                                               | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Boiling Point       | 74-80°C at 17 Torr<br>186.115°C at 760 mmHg                                | <a href="#">[1]</a> <a href="#">[6]</a>                                                             |
| Density             | 0.890 g/cm <sup>3</sup> 0.90 g/mL (20/20)                                  | <a href="#">[1]</a> <a href="#">[2]</a>                                                             |
| Refractive Index    | 1.430                                                                      | <a href="#">[2]</a>                                                                                 |
| Flash Point         | 66°C 66.36°C                                                               | <a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>                                         |
| Appearance          | Colorless to Almost Colorless<br>Clear Liquid                              | <a href="#">[1]</a> <a href="#">[2]</a>                                                             |
| Solubility          | Slightly soluble in<br>Dichloromethane, Chloroform,<br>DMSO, Ethyl Acetate | <a href="#">[1]</a>                                                                                 |
| pKa                 | 14.38 ± 0.10 (Predicted)                                                   | <a href="#">[1]</a>                                                                                 |
| Storage Temperature | 2-8°C, Recommended in a<br>cool, dark place (<15°C) under<br>inert gas     | <a href="#">[1]</a> <a href="#">[2]</a>                                                             |

## Experimental Protocols

### Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol[1]

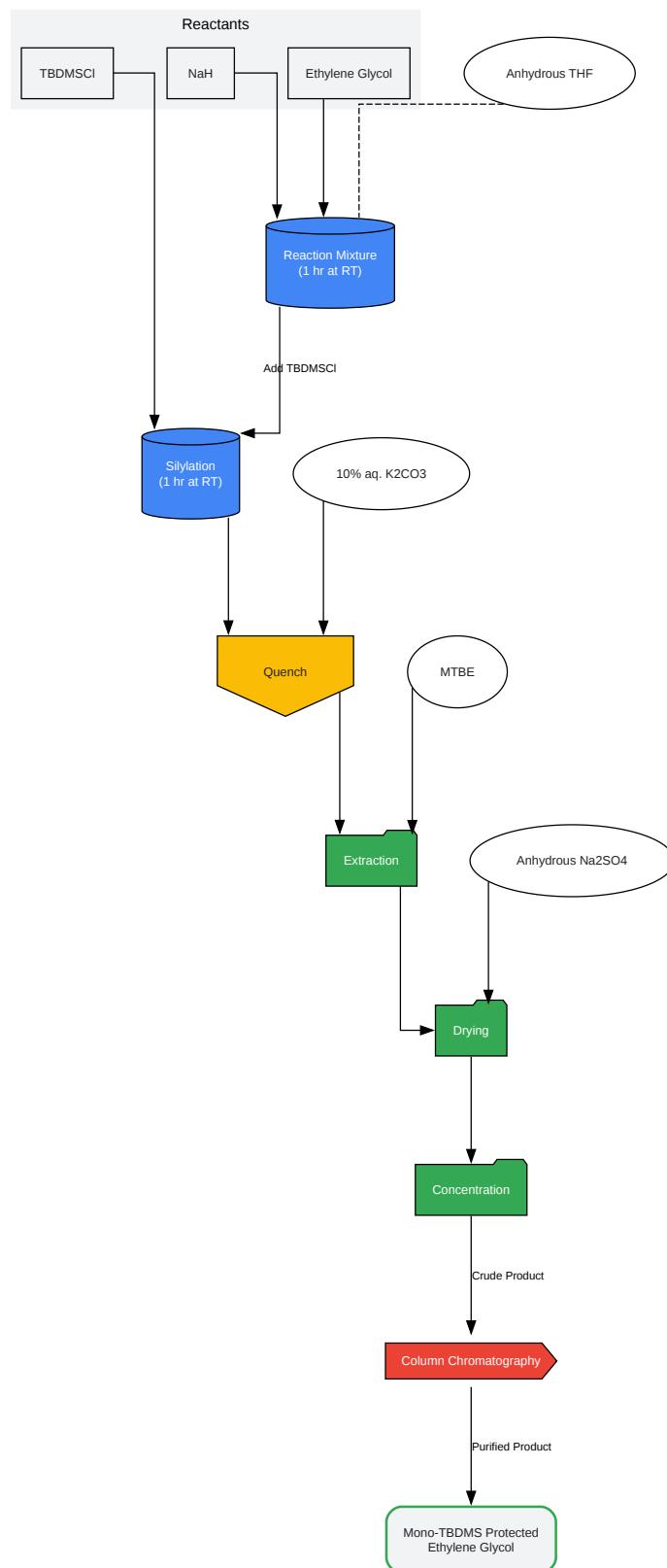
This protocol details the synthesis of mono-TBDMS protected ethylene glycol from ethylene glycol and tert-butyldimethylchlorosilane (TBSCl).

#### Materials:

- Ethylene glycol (20.0 g, 0.322 mol)
- Sodium hydride (NaH), 60% dispersion in mineral oil (12.9 g, 0.322 mol)

- Anhydrous Tetrahydrofuran (THF) (600 mL total)
- tert-Butyldimethylchlorosilane (TBSCl) (48.59 g, 0.322 mol)
- 10% aqueous Potassium Carbonate ( $K_2CO_3$ ) (100 mL)
- Methyl tert-butyl ether (MTBE) (900 mL total)
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography
- Petroleum ether and Ethyl acetate for elution

#### Procedure:


- A solution of ethylene glycol in 100 mL of anhydrous THF is added dropwise to a suspension of NaH in 500 mL of anhydrous THF.
- The reaction mixture is stirred for 1 hour at room temperature.
- TBSCl is then added to the mixture, and stirring is continued for another hour at room temperature.
- After the reaction is complete, it is quenched by adding 100 mL of 10% aqueous  $K_2CO_3$ .
- The product is extracted three times with 300 mL of MTBE.
- The combined organic phases are dried over anhydrous  $Na_2SO_4$ , filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient elution of 1% to 33% ethyl acetate in petroleum ether.
- This procedure yields the final product, **2-((tert-butyldimethylsilyl)oxy)ethanol**, as a colorless oil (55.0 g, 96% yield).[\[1\]](#)

## Analytical Characterization

- High-Performance Liquid Chromatography (HPLC): The compound can be analyzed using reverse-phase (RP) HPLC. A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[5]
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While detailed spectra are not provided in the search results, NMR and MS are standard techniques used to confirm the structure and purity of the synthesized product, as demonstrated in the synthesis of similar compounds.[8]

## Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of mono-TBDMS protected ethylene glycol.



[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for mono-TBDMS protected ethylene glycol.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]
- 2. 2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol | 102229-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 102229-10-7 CAS MSDS ((TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS 102229-10-7 | 2-[(tert-butyldimethylsilyl)oxy]ethan-1-ol - Synblock [synblock.com]
- 5. 2-((tert-Butyldimethylsilyl)oxy)ethanol | SIELC Technologies [sielc.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol | 102229-10-7 | TCI AMERICA [tcichemicals.com]
- 8. 2-(tert-butyldimethylsilyloxy)ethanol | 101711-55-1 [chemicalbook.com]
- To cite this document: BenchChem. [Physical properties of mono-TBDMS protected ethylene glycol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b027504#physical-properties-of-mono-tbdms-protected-ethylene-glycol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)